Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-: is a complex organic compound featuring a benzene ring with a methyl and amino group attached, along with a trifluoromethylthio group and a phenoxy group. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is radical trifluoromethylation, where a trifluoromethylthio radical is generated and then added to the aromatic ring . This process often requires specific catalysts and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product from any by-products.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.
Scientific Research Applications
Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- exerts its effects involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
- Benzenamine, 4-fluoro-3-(trifluoromethyl)-
- 4-(Trifluoromethyl)benzylamine
Comparison: Compared to similar compounds, Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is unique due to the presence of both a trifluoromethylthio group and a phenoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in specific applications .
Properties
CAS No. |
183945-54-2 |
---|---|
Molecular Formula |
C8H8F3NS |
Molecular Weight |
207.22 g/mol |
IUPAC Name |
3-methyl-4-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C8H8F3NS/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,12H2,1H3 |
InChI Key |
KYTGREIWAGIICV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.